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Introduction

Echinoserine is a naturally occurring antibiotic belonging to the quinoxaline class of
compounds. It was first isolated from the fermentation broth of the bacterium Streptomyces
tendae. Structurally, it is distinguished as a non-cyclic analogue of the well-known DNA bis-
intercalating agent, echinomycin.[1] While related to echinomycin, echinoserine exhibits its
own distinct, albeit reportedly lesser, antibiotic activity.[1] This document provides a
comprehensive technical overview of the chemical structure, and available biological
information for Echinoserine.

Chemical Structure and Properties

The chemical structure of Echinoserine is characterized by a linear peptide backbone
appended with two quinoxaline-2-carbonyl chromophores. This acyclic nature contrasts with
the cyclic depsipeptide structure of echinomycin.

Chemical Identifiers

Property Value
Molecular Formula Cs1HesN12014S2
Molecular Weight 1137.29 g/mol
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| CAS Number | 167324-03-0 |

A complete SMILES string and a systematic IUPAC name for Echinoserine are not readily
available in public databases.

Physicochemical Data

Quantitative physicochemical data for Echinoserine, such as melting point, solubility, and pKa,
are not extensively reported in the scientific literature.

Biological Activity

Echinoserine has been identified as an antibiotic, though it is noted to be less potent than its
cyclic counterpart, echinomycin.[1]

Antimicrobial Spectrum

Detailed quantitative data on the antimicrobial activity of Echinoserine, such as Minimum
Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC50) values against a
broad panel of microorganisms, are not currently available in the public domain.

Experimental Protocols

The initial discovery and characterization of Echinoserine involved its isolation from the
fermentation culture of Streptomyces tendae. The structural elucidation was accomplished
through the use of mass spectrometry and 2D nuclear magnetic resonance (NMR)
spectroscopy.[1] Detailed, step-by-step protocols for the fermentation, isolation, and purification
of Echinoserine are not publicly available but would likely follow standard natural product
isolation techniques for microbial metabolites.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for Echinoserine has not been definitively elucidated in
published research. However, its structural similarity to echinomycin suggests a potential mode
of action involving interaction with DNA. Echinomycin is a known DNA bis-intercalator, meaning
it inserts two of its planar quinoxaline rings into the DNA double helix.[2] This interaction inhibits
DNA replication and transcription, leading to its cytotoxic and antibiotic effects. It is plausible
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that Echinoserine, with its two quinoxaline moieties, may also interact with DNA, though its
linear and more flexible structure likely results in a different binding affinity and mode of
interaction compared to the rigid, cyclic structure of echinomycin.

Echinomycin is also known to be a potent inhibitor of Hypoxia-Inducible Factor 1-alpha (HIF-
10a), a key transcription factor in cellular responses to hypoxia. This inhibition occurs through
the prevention of HIF-1a binding to the VEGF promoter. The signaling pathways affected by
echinomycin include the MAPK, mitochondrial, and caspase pathways, ultimately leading to
apoptosis in cancer cells. Furthermore, echinomycin has been shown to suppress the NOTCH1
and AKT-mTOR signaling cascades in leukemia cells.

Given the structural relationship, it is hypothesized that Echinoserine might share some of
these mechanisms, albeit with different potency. However, specific studies on the interaction of
Echinoserine with these signaling pathways are lacking.

To illustrate the potential, though unconfirmed, relationship in the mechanism of action, the
established signaling pathway for the related compound, echinomycin, is presented below.
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Caption: Postulated signaling pathways for Echinomycin, a structural analog of Echinoserine.

Conclusion

Echinoserine represents an interesting member of the quinoxaline antibiotic family,
distinguished by its non-cyclic structure in comparison to echinomycin. While its discovery and
basic structural characterization have been reported, there remains a significant gap in the
publicly available data regarding its detailed physicochemical properties, quantitative biological
activity, and specific mechanism of action. Further research is warranted to fully elucidate the
therapeutic potential of this natural product and to understand the structure-activity
relationships that differentiate it from other members of the quinoxaline class. Professionals in
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drug discovery and development may find Echinoserine to be a valuable lead compound for
the design of novel antibiotics or anticancer agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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